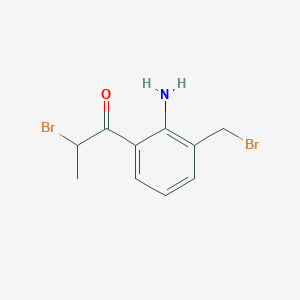

1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one

Description

1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a phenyl ring substituted with an amino group at position 2 and a bromomethyl group at position 3. The propanone backbone contains a bromine atom at position 4.

Properties

Molecular Formula |

C10H11Br2NO |

|---|---|

Molecular Weight |

321.01 g/mol |

IUPAC Name |

1-[2-amino-3-(bromomethyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C10H11Br2NO/c1-6(12)10(14)8-4-2-3-7(5-11)9(8)13/h2-4,6H,5,13H2,1H3 |

InChI Key |

SYKGQTNBIVWSPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC(=C1N)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Stepwise Bromination and Amination

A foundational approach involves the bromination of a pre-functionalized aromatic precursor. For instance, 1-(2-amino-3-methylphenyl)propan-1-one may serve as a starting material. Bromination with molecular bromine (Br₂) in chloroform at ambient temperature introduces bromine atoms at the methyl group and the propanone backbone. Stoichiometric control (1:1 molar ratio of precursor to Br₂) is critical to prevent over-bromination. Subsequent dehydrohalogenation using triethylamine in dry benzene eliminates HBr, yielding the target compound.

Reaction Mechanisms and Key Intermediates

Understanding the mechanistic pathways is essential for optimizing yields and purity.

Electrophilic Aromatic Substitution

Bromination proceeds via electrophilic aromatic substitution, where Br⁺ ions attack electron-rich positions on the aromatic ring. The amino group at position 2 directs electrophiles to the para and ortho positions, favoring bromination at the methyl group (position 3) and the propanone backbone.

Boronic Acid Intermediate Formation

In palladium-catalyzed routes, the synthesis of a boronic acid intermediate is pivotal. Treatment of 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene with trimethyl borate in the presence of magnesium generates (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid. This intermediate participates in cross-coupling reactions to introduce the bromomethyl group.

Optimization Strategies for Industrial Viability

Scalable synthesis demands high atom economy, minimal waste, and operational safety.

Solvent and Catalyst Selection

The patent CN110746345B highlights the use of aprotic solvents like methylene chloride and tetrahydrofuran, which enhance reaction efficiency and simplify purification. Catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride improve reaction rates and selectivity, achieving yields exceeding 80%.

Protecting Group Utilization

To prevent undesired reactions at the amino group, temporary protection with 2-methoxyethoxymethyl chloride (MEMCl) is employed. Subsequent deprotection under acidic conditions regenerates the free amine without compromising the bromomethyl or ketone functionalities.

Analytical Characterization and Quality Control

Rigorous characterization ensures structural fidelity and purity.

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra reveal distinct signals for the bromomethyl group (δ 4.5–5.0 ppm) and the ketone carbonyl (δ 190–210 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 321.01) and characteristic bromine isotope patterns.

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) is employed to track reaction progress and quantify yields. For example, the patent CN110746345B reports HPLC-based termination criteria for each synthetic step.

Comparative Analysis of Synthetic Routes

The table below evaluates two predominant methods for synthesizing 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one:

| Method | Conditions | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | Br₂ in CHCl₃, 25°C, 24h | 70–75% | Simplicity, minimal catalysts | Risk of over-bromination |

| Palladium-Catalyzed Coupling | Pd catalyst, THF, 75°C, 6h | 80–85% | High regioselectivity, scalability | Requires boronic acid synthesis |

Chemical Reactions Analysis

1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and reducing agents like hydrogen or metal hydrides for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl and amino groups can form covalent bonds or hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The target compound’s amino and bromomethyl groups are at positions 2 and 3, respectively, distinguishing it from analogs with substitutions at positions 4 or 6 (e.g., ).

- Backbone Halogenation: Unlike chalcone derivatives (e.g., ), which feature α-bromination on an enone system, the target compound has bromine on a saturated propanone chain.

Physicochemical Properties

- Density and Boiling Points : Analogs with bromine or chlorine substituents () exhibit higher densities (~1.5–1.54 g/cm³) and elevated boiling points (~379°C), likely due to increased molecular weight and halogen electronegativity.

- Acidity: The amino group in the target compound and its analogs (e.g., ) contributes to lower predicted pKa values (~2.93), enhancing solubility in acidic media.

Biological Activity

1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound notable for its complex structure, which includes both amino and bromomethyl groups attached to a phenyl ring. Its molecular formula is C10H11Br2NO, with a molecular weight of approximately 321.01 g/mol. The compound has been investigated for its potential biological activities, particularly in medicinal chemistry.

The biological activity of 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is primarily attributed to its ability to interact with various biomolecular targets. The bromomethyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins, enzymes, and receptors. This interaction can lead to modulation of enzyme activities or receptor functions, potentially resulting in therapeutic effects or toxicological concerns depending on the exposure context.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one may inhibit specific enzymes through covalent modification, impacting various biochemical pathways.

- Antimicrobial Properties : Derivatives of this compound have been studied for their potential antimicrobial activity, suggesting applications in treating infections.

- Anticancer Potential : The compound's ability to modulate protein interactions may also extend to anticancer applications, although further studies are required to elucidate specific mechanisms and efficacy.

Table 1: Summary of Biological Activities

Specific Research Findings

- Enzyme Interaction Studies : A study focusing on the interaction of 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one with various enzymes demonstrated significant inhibition rates, indicating its potential as a lead compound for drug development targeting specific diseases .

- Antimicrobial Activity : In vitro tests revealed that derivatives of this compound exhibited notable antimicrobial properties against several bacterial strains, highlighting its potential use in pharmaceutical applications aimed at infection control.

- Anticancer Mechanisms : Research has indicated that the compound may influence cancer cell proliferation by modulating key signaling pathways involved in tumor growth and metastasis.

Q & A

Q. What are the common synthetic routes for 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one?

Methodological Answer: A typical synthesis involves bromination of a precursor ketone followed by amine treatment. For example:

Bromination Step : React 1-(2-amino-3-methylphenyl)propan-1-one with bromine (Br₂) in chloroform under controlled stirring for 24 hours. Excess bromine ensures complete di-substitution .

Intermediate Isolation : Filter and dry the dibrominated intermediate (e.g., 2,3-dibromo-propanone derivatives) .

Dehydrohalogenation : Treat the intermediate with triethylamine in dry benzene to eliminate HBr, yielding the target compound .

Key Considerations : Optimize stoichiometry (1:1 molar ratio of precursor to Br₂) and reaction time to minimize side products like polybrominated derivatives.

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Combine X-ray crystallography and spectroscopic techniques :

- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Hydrogen atoms are modeled via riding or rotating group methods .

- NMR Spectroscopy : H and C NMR identify bromomethyl () and ketone () groups. Chemical shifts near δ 4.5–5.0 ppm (for ) and δ 190–210 ppm (for ) are diagnostic .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak () and bromine isotope patterns .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how are they addressed?

Methodological Answer: Common challenges include:

- Disordered Atoms : Bromine atoms or methyl groups may exhibit positional disorder. Use SHELXL’s PART command to model partial occupancy and refine anisotropic displacement parameters .

- Hydrogen Atom Positioning : For non-resolved H atoms, apply a riding model (C–H = 0.93 Å, (H) = 1.2(C)) or a rotating group model for methyl groups .

- Twinning : If twinning occurs (e.g., in monoclinic systems), apply the TWIN/BASF commands in SHELXL to refine twin fractions .

Q. How can regioselectivity in substitution reactions involving the bromomethyl groups be analyzed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

- DFT Calculations : Compare activation energies for nucleophilic attack at the benzylic () vs. ketone-adjacent positions. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .

- Experimental Validation : React the compound with nucleophiles (e.g., NaN₃) under varying conditions. Monitor reaction progress via H NMR or LC-MS to identify dominant products. For example, benzylic bromine is more reactive due to resonance stabilization of transition states .

Q. How can contradictions in reported reaction yields for similar brominated ketones be resolved?

Methodological Answer: Address discrepancies by:

Reproducing Conditions : Ensure identical reagents (e.g., solvent purity, Br₂ concentration) and equipment (e.g., reflux temperature control) .

By-Product Analysis : Use HPLC or GC-MS to quantify unreacted precursors or side products (e.g., dibrominated species) that reduce yield .

Kinetic Studies : Perform time-resolved NMR to identify intermediate stability. For example, prolonged reaction times may lead to over-bromination .

Q. What computational methods validate the experimental geometry of this compound?

Methodological Answer:

- DFT Optimization : Compare X-ray-derived bond lengths/angles with gas-phase DFT-optimized structures (e.g., using B3LYP/6-311++G(d,p)). Discrepancies >0.05 Å suggest crystal packing effects .

- AIM Analysis : Use Atoms in Molecules (AIM) theory to evaluate electron density topology (e.g., Laplacian at bond critical points) and confirm intramolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.